4-Chloro-2-iodo-1,1'-biphenyl
Description
4-Chloro-2-iodo-1,1'-biphenyl (CAS RN 1630256-84-6) is a halogenated biphenyl derivative with a chlorine substituent at the 4-position and an iodine substituent at the 2-position on one aromatic ring (Figure 1). This compound is commercially available at a price of $1,697.00 per unit (Hoffman Fine Chemicals, 2025) . Its structure combines halogen atoms with distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions for pharmaceuticals and materials science.
Properties
Molecular Formula |
C12H8ClI |
|---|---|
Molecular Weight |
314.55 g/mol |
IUPAC Name |
4-chloro-2-iodo-1-phenylbenzene |
InChI |
InChI=1S/C12H8ClI/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
CDQOJXHQRANHLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-iodo-1,1’-biphenyl can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For example, 4-chlorophenylboronic acid can be coupled with 2-iodobenzene under these conditions to yield 4-Chloro-2-iodo-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 4-Chloro-2-iodo-1,1’-biphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and bases, as well as controlled reaction temperatures, are crucial for the successful industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodo-1,1’-biphenyl undergoes various types of chemical reactions, including:
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions similar to those of benzene.
Cross-Coupling Reactions: The presence of halogen atoms (chlorine and iodine) makes it suitable for cross-coupling reactions such as Suzuki-Miyaura and Stille coupling.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and arylboronic acid.
Stille Coupling: Palladium catalyst, organotin reagent, and base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with different arylboronic acids can yield various biphenyl derivatives .
Scientific Research Applications
4-Chloro-2-iodo-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Effects
The reactivity, physical properties, and applications of halogenated biphenyls depend on the type and position of substituents. Key analogs include:
Key Observations :
- Electron-Withdrawing Effects : Nitro groups (e.g., in 4′-Chloro-2-nitro-1,1′-biphenyl) increase reactivity in electrophilic substitutions compared to halogenated analogs .
- Halogen Size and Reactivity : Iodine in this compound facilitates oxidative addition in palladium-catalyzed couplings, whereas bromine/chlorine analogs (e.g., 4-bromo-4'-chloro-1,1'-biphenyl) are less reactive due to smaller atomic size and stronger bonds .
Physical and Chemical Properties
Lipophilicity (log P):
Chlorine and iodine substituents significantly increase lipophilicity. For example:
- Biphenyl: log P ≈ 3.9
- 4-Chlorobiphenyl: log P ≈ 4.5
- This compound : Estimated log P ≈ 5.2–5.8 (inferred from halogen additive effects) .
Volatility:
Biphenyl is semi-volatile (vapor pressure: 7 Pa at 20°C) . Halogenation reduces volatility; this compound is likely non-volatile, making it suitable for high-temperature reactions.
Environmental and Toxicological Profiles
- Persistence : Biphenyl degrades microbiologically (~84–100% removal in 4–5 months) . Halogenation slows degradation; this compound is expected to be more persistent but less so than polychlorinated biphenyls (PCBs) due to fewer substituents .
- Toxicity: Halogenated biphenyls may exhibit endocrine-disrupting effects.
Biological Activity
4-Chloro-2-iodo-1,1'-biphenyl is a halogenated biphenyl compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. Its unique structure, featuring both chlorine and iodine substitutions, allows for diverse chemical reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H8ClI. The presence of halogen atoms significantly influences its chemical behavior, making it a valuable building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:
- Electrophilic Substitution : The halogen atoms can facilitate electrophilic substitution reactions, allowing the compound to modify biomolecules such as proteins and nucleic acids.
- Halogen Bonding : The presence of both chlorine and iodine enables unique binding interactions that can enhance specificity towards certain biological targets.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been investigated for its effects on cancer cell proliferation and apoptosis. For instance, compounds with similar structures have shown significant inhibition of tumor cell growth through mechanisms involving DNA damage and cell cycle arrest.
Case Study : A study demonstrated that derivatives of halogenated biphenyls exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of various bacterial strains, although further research is needed to establish its efficacy and mechanism of action.
Data Summary
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Antimicrobial | Growth inhibition of bacteria |
Research Findings
Numerous studies have focused on the structure-activity relationships (SAR) of halogenated biphenyls, including this compound. These investigations reveal that:
- Halogen Substitution Patterns : The specific locations and types of halogens affect the compound's reactivity and biological activity.
- Cellular Mechanisms : Evidence suggests that compounds similar to this compound can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
